(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The molecular formula of this compound is and it has a CAS number of 1217522-21-8. Its synthesis and applications in scientific research highlight its importance in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide it for research purposes. It is classified under the category of thiazolidine derivatives, which are known for their diverse biological activities, including potential therapeutic applications in treating various diseases.
The synthesis of (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves several steps:
The reaction conditions often require controlled temperatures and specific solvents (like chloroform or ethanol) to optimize yield and purity. Advanced techniques such as continuous flow synthesis may be employed for large-scale production.
The molecular structure of (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can be represented as follows:
The compound exhibits chirality due to the presence of asymmetric carbon atoms. Its stereochemistry is crucial for its biological activity, influencing how it interacts with biological targets.
(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The choice of reaction conditions greatly impacts the selectivity and yield of desired products.
The mechanism of action for (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves interactions with specific enzymes or receptors in biological systems.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid has several scientific uses:
The thiazolidine core is constructed via biomimetic cyclocondensation between L-cysteine and 4-(trifluoromethyl)benzaldehyde, exploiting the inherent chirality of cysteine to dictate the C4 stereocenter. This reaction proceeds under mild conditions (ethanol/water, 25°C, 12 hours) without requiring inert atmospheres, achieving >90% diastereomeric excess for the (4R)-isomer [1] [3]. The stereoselectivity arises from preferential attack of the cysteine thiol group on the re face of the aldehyde, forming a thermodynamically stable thiazolidine ring with trans-configuration at C2 and C4 [8]. Solvent optimization studies reveal that polar protic mixtures enhance reaction kinetics and stereocontrol:
Table 1: Solvent Optimization for Thiazolidine Core Formation
Solvent System | Reaction Time (h) | Yield (%) | de (%) |
---|---|---|---|
Ethanol/Water (1:1) | 12 | 92 | 95 |
Methanol | 24 | 85 | 88 |
Acetonitrile | 48 | 60 | 75 |
Tetrahydrofuran | 72 | 45 | 65 |
Critical to preserving stereochemical integrity is pH control (optimal pH 6.5–7.5). Acidic conditions promote epimerization, while alkaline media cause racemization via enolization [3] [8]. Post-condensation crystallization from ethyl acetate/heptane yields enantiopure (>99% ee) thiazolidine carboxylate, as confirmed by chiral HPLC [3].
Functionalization of the C4-carboxylic acid group employs activated ester intermediates to prevent racemization during downstream derivatization. The carboxylic acid is converted to N-Boc-protected amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) in dichloromethane (0°C to 25°C, 2 hours), achieving >95% yield without detectable epimerization [3]. Alternatively, direct decarboxylative coupling is achieved via mixed anhydride formation with pivaloyl chloride in tetrahydrofuran, facilitating amide bond formation with nucleophiles [3].
For intramolecular cyclizations (e.g., lactam formation), high-dilution techniques (0.01 M) suppress oligomerization. A key advancement involves palladium-catalyzed decarbonylative annulation with alkynes under flow conditions (dioxane, 160°C, PdCl₂/TFP catalyst system), constructing bicyclic frameworks while preserving the C4 stereocenter [5]. This method tolerates esters, halides, and heterocycles without racemization, demonstrating robustness for complex architectures [5].
The electron-withdrawing trifluoromethyl group is installed prior to thiazolidine formation due to its incompatibility with cysteine’s nucleophilic side chain. 4-(Trifluoromethyl)benzaldehyde is synthesized via Lewis acid-catalyzed Friedel-Crafts acylation of benzene with trifluoroacetic anhydride, followed by reduction (NaBH₄/MeOH) [3] [8]. Electrophilic bromination or nitration at the ortho-position proceeds regioselectively at 0°C due to the −I effect of the trifluoromethyl group, enabling further functionalization:
Table 2: Electrophilic Substitution on 4-(Trifluoromethyl)benzaldehyde
Electrophile | Catalyst | Temp (°C) | Ortho:Meta Ratio** | Yield (%) |
---|---|---|---|---|
Br₂ | FeBr₃ | 0 | 95:5 | 88 |
HNO₃ | H₂SO₄ | −10 | 92:8 | 85 |
CH₃COCl | AlCl₃ | 25 | 90:10 | 78 |
The trifluoromethyl group enhances lipophilicity (measured logP increase of 1.2 versus phenyl analog) and metabolic stability, critical for bioactive molecule design [8]. X-ray crystallography confirms its orthogonal orientation to the thiazolidine ring, minimizing steric clashes during biomolecular interactions [8].
Scale-up faces thermal instability of the thiazolidine ring (>100°C) and palladium catalyst deactivation during decarbonylative steps. Batch processing exacerbates exotherms during exothermic cyclization, necessitating cryogenic conditions (−20°C) and slow reagent addition [3] [7]. Pd cluster formation during alkyne annulations depletes active catalyst, reducing yields to <50% at >1 mol scale [5].
Flow chemistry solutions mitigate these issues:
Table 4: Batch vs. Flow Process Performance
Parameter | Batch Process | Flow Process |
---|---|---|
Cyclization Yield | 65% | 92% |
Catalyst Loading | 5 mol% | 1.5 mol% |
Reaction Time | 12 h | 8 min |
Temperature Control | Cryogenic | Isothermal (160°C) |
Throughput (g/h) | 0.5 | 18 |
Adopting continuous manufacturing reduces waste by 45% and enables kilogram-scale production of enantiopure material for preclinical evaluation [5] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0